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Compound of Interest

Compound Name: PF-562271 hydrochloride

Cat. No.: B15543820 Get Quote

An In-depth Analysis of the Dual FAK/Pyk2 Inhibitor for Cancer Research and Drug

Development

Abstract
PF-562271 hydrochloride is a potent, orally bioavailable, and ATP-competitive small molecule

inhibitor of Focal Adhesion Kinase (FAK) and the closely related Proline-rich Tyrosine Kinase 2

(Pyk2).[1][2] With high selectivity and reversible binding, PF-562271 serves as a critical tool in

oncological research, demonstrating significant anti-tumor and anti-angiogenic activities.[2]

This technical guide provides a comprehensive overview of PF-562271 hydrochloride,

including its mechanism of action, a summary of key quantitative data, detailed experimental

protocols, and visualizations of relevant biological pathways and workflows to support

researchers and drug development professionals.

Introduction
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in

cellular signaling pathways downstream of integrins and growth factor receptors.[3] Its

activation is crucial for cell adhesion, migration, proliferation, and survival.[2] Overexpression

and constitutive activation of FAK are frequently observed in various human cancers and are

associated with increased tumor aggressiveness and metastasis.[1] Pyk2, a homolog of FAK,

shares overlapping functions and also contributes to cancer progression.[1] The strategic

inhibition of FAK and Pyk2 presents a promising therapeutic approach for cancer treatment.

PF-562271 hydrochloride has emerged as a selective inhibitor, enabling the precise
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investigation of FAK/Pyk2 signaling in cancer biology and the development of novel anti-cancer

therapies. The compound has undergone Phase I clinical trials in patients with advanced solid

tumors.[1]

Mechanism of Action
PF-562271 hydrochloride exerts its biological effects by binding to the ATP-binding pocket of

FAK and Pyk2, thereby preventing their catalytic activity.[4] This inhibition blocks the

autophosphorylation of FAK at tyrosine 397 (Y397), a critical step for the recruitment and

activation of Src family kinases and the subsequent downstream signaling cascades.[2][5] The

disruption of the FAK signaling pathway by PF-562271 leads to the inhibition of several key

cellular processes implicated in cancer progression:

Cell Migration and Invasion: By inhibiting FAK, PF-562271 disrupts the turnover of focal

adhesions, which is essential for cell motility. This leads to a reduction in cancer cell

migration and invasion.

Cell Proliferation and Survival: FAK signaling promotes cell cycle progression and survival

through pathways such as PI3K/Akt and MAPK/ERK. Inhibition of FAK by PF-562271 can

induce G1 cell cycle arrest and apoptosis in tumor cells.[4]

Angiogenesis: FAK is involved in endothelial cell migration and proliferation, which are

critical for the formation of new blood vessels that supply tumors. PF-562271 has been

shown to inhibit angiogenesis.

Tumor Microenvironment Modulation: PF-562271 can alter the tumor microenvironment by

reducing the recruitment of tumor-associated macrophages and cancer-associated

fibroblasts, both of which contribute to tumor growth and metastasis.[2][5]

Quantitative Data Summary
The following tables summarize key quantitative data for PF-562271 from various in vitro and in

vivo studies.

Table 1: In Vitro Inhibitory Activity of PF-562271
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Target Assay Type IC50 Reference

FAK
Recombinant Kinase

Assay
1.5 nM [1]

Pyk2
Recombinant Kinase

Assay
14 nM [1]

Phospho-FAK (Y397) Cell-based Assay 5 nM [1]

Ewing Sarcoma Cell

Lines
Cell Viability Assay Average of 2.4 µM

TC32 (Ewing

Sarcoma)
Cell Viability Assay 2.1 µM

A673 (Ewing

Sarcoma)
Cell Viability Assay 1.7 µM

Table 2: In Vivo Efficacy of PF-562271 in Xenograft
Models
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Cancer Type
Xenograft
Model

Dosage
Tumor Growth
Inhibition

Reference

Prostate Cancer
PC3M-luc-C6

(subcutaneous)

25 mg/kg, p.o.,

BID, 5x/wk for 2

weeks

62% [6]

Prostate Cancer
PC3M-luc-C6

(metastasis)

25 mg/kg, p.o.,

BID, 5x/wk for 18

days

Significant

reduction in

metastatic

growth

[6]

Pancreatic

Cancer
BxPc3

50 mg/kg, p.o.,

BID
86% [4]

Prostate Cancer PC3-M
50 mg/kg, p.o.,

BID
45% [4]

Lung Cancer H125 25 mg/kg, BID
2-fold greater

apoptosis
[4]

Hepatocellular

Carcinoma

Huh7.5 (in

combination with

sunitinib)

15 mg/kg/day
Significant anti-

tumor effect
[7]

Table 3: Clinical Pharmacokinetic and Safety Data
(Phase I)

Parameter Value Condition Reference

Maximum Tolerated

Dose (MTD)
125 mg twice daily With food

Recommended Phase

II Dose (RP2D)
125 mg twice daily With food

Most Frequent Toxicity Nausea (Grade 1 or 2)

Dose-Limiting

Toxicities (Grade 3)

Headache,

nausea/vomiting,

dehydration, edema
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Signaling Pathways and Experimental Workflows
FAK Signaling Pathway Inhibition by PF-562271
The following diagram illustrates the central role of FAK in mediating signals from the

extracellular matrix (via integrins) and growth factors, and how PF-562271 disrupts these

pathways.
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Start

Prepare Reagents:
- Purified FAK kinase domain

- ATP
- Peptide substrate (e.g., p(Glu/Tyr))

- Kinase buffer
- PF-562271 dilutions

Incubate FAK, ATP, and substrate
with PF-562271 or vehicle

Detect substrate phosphorylation
(e.g., ELISA with anti-phospho-tyrosine Ab)

Measure signal
(e.g., absorbance reading)

Analyze data and calculate IC50

End

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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